cis-(6-Methylpiperidin-2-YL)methanol hydrochloride
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Overview
Description
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of appropriate reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, include other piperidine derivatives such as:
Piperazine derivatives: Known for their wide range of biological and pharmaceutical activities.
Piperidinones: Used in the synthesis of various pharmaceuticals and chemical intermediates.
Uniqueness
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride, cis, is unique due to its specific stereochemistry and the presence of the methanol and hydrochloride groups. These structural features may confer unique biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2S,6S)-6-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-2-4-7(5-9)8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI Key |
CKRYKDUSZDLWHC-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1)CO.Cl |
Canonical SMILES |
CC1CCCC(N1)CO.Cl |
Origin of Product |
United States |
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